Cas no 1108-03-8 ((10R)-3c-Acetoxy-10r.13c-dimethyl-17c-((1R:4R)-1.4.5-trimethyl-hexen-(2t)-yl)-(9tH.14tH)-Delta5.7-dodecahydro-1H-cyclopenta[a]phenanthren)
1108-03-8 structure
Product Name:(10R)-3c-Acetoxy-10r.13c-dimethyl-17c-((1R:4R)-1.4.5-trimethyl-hexen-(2t)-yl)-(9tH.14tH)-Delta5.7-dodecahydro-1H-cyclopenta[a]phenanthren
CAS-Nr.:1108-03-8
MF:C30H46O2
MW:438.685049533844
CID:2014782
PubChem ID:12723421
Update Time:2025-04-21
(10R)-3c-Acetoxy-10r.13c-dimethyl-17c-((1R:4R)-1.4.5-trimethyl-hexen-(2t)-yl)-(9tH.14tH)-Delta5.7-dodecahydro-1H-cyclopenta[a]phenanthren Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (10R)-3c-Acetoxy-10r.13c-dimethyl-17c-((1R:4R)-1.4.5-trimethyl-hexen-(2t)-yl)-(9tH.14tH)-Delta5.7-dodecahydro-1H-cyclopenta[a]phenanthren
- 3beta-acetoxy-ergosta-5,7,22t-triene
- acetic acid ergosteryl ester
- ergosterol 3-acetate
- ergosterol acetate
- ergosteryl acetate
- Essigsaeure-ergosterylester
- 3β-O-acetylergosterol
- 10alpha-Ergosterol acetate,
- 2T3W3IS80F
- UNII-2T3W3IS80F
- 1108-03-8
- Q27255567
- Pyrocalciferol acetate [MI]
- Pyrocalciferol acetate
- Ergosta-5,7,22-trien-3-ol, acetate, (3.beta.,10.alpha.,22E)-
- 10-epi-Ergosteryl acetate
- Ergosta-5,7,22-trien-3-ol, acetate, (3beta,10alpha,22E)-
-
- Inchi: 1S/C30H46O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h8-11,19-21,24,26-28H,12-18H2,1-7H3/b9-8+/t20-,21+,24-,26+,27-,28-,29+,30+/m0/s1
- InChI-Schlüssel: NGEVNHYPVVOXPB-BZNHKEIQSA-N
- Lächelt: O(C(C)=O)[C@H]1CC[C@]2(C)C(=CC=C3[C@@H]2CC[C@]2(C)[C@@H]([C@@H](/C=C/[C@H](C)C(C)C)C)CC[C@H]23)C1
Berechnete Eigenschaften
- Genaue Masse: 438.349780706g/mol
- Monoisotopenmasse: 438.349780706g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 32
- Anzahl drehbarer Bindungen: 6
- Komplexität: 817
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8
- Topologische Polaroberfläche: 26.3Ų
(10R)-3c-Acetoxy-10r.13c-dimethyl-17c-((1R:4R)-1.4.5-trimethyl-hexen-(2t)-yl)-(9tH.14tH)-Delta5.7-dodecahydro-1H-cyclopenta[a]phenanthren Verwandte Literatur
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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